

A Comparative Guide to the Oxidative Metabolites of Brexpiprazole: Structural Elucidation and Analysis

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Compound of Interest		
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This guide provides a comprehensive comparison of the oxidative metabolites of brexpiprazole, a serotonin-dopamine activity modulator. It summarizes key findings on their structural elucidation, analytical methodologies for their identification and quantification, and their relationship to the parent drug's metabolic pathways.

Introduction to Brexpiprazole Metabolism

Brexpiprazole undergoes extensive metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] The metabolic pathways are diverse and include S-oxidation, N-oxidation, hydroxylation, dealkylation, and further conjugation reactions.[3][4] Understanding the structure and comparative profile of these metabolites is crucial for a complete characterization of the drug's disposition and for identifying potential pharmacologically active or toxic species.

Structural Elucidation of Oxidative Metabolites

The chemical structures of brexpiprazole and its known oxidative metabolites are presented below. The major metabolite, DM-3411, is formed through S-oxidation of the benzothiophene sulfur atom.[4][5] Other identified oxidative metabolites arise from N-oxidation of the piperazine ring and hydroxylation at various positions on the molecule.



Forced degradation studies have also been instrumental in identifying potential oxidative degradation products, which can mimic metabolites formed in vivo. These studies have shown that brexpiprazole is particularly susceptible to oxidation.[3][4] One such study identified two primary oxidative degradants, DP-1 and DP-2, with DP-2 being a known N-oxide metabolite.[3]

Figure 1: Chemical Structures of Brexpiprazole and Key Oxidative Metabolites

- Brexpiprazole: 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one[6][7]
- DM-3411 (Brexpiprazole S-oxide): The major metabolite, formed by oxidation of the sulfur atom in the benzothiophene ring.[4][5]
- DP-1: 1-(1-oxidobenzo[b]thiophen-4-yl)-4-(4-((2-oxo-1,2-dihydroquinolin-7-yl)oxy)butyl)piperazine 1,4-dioxide[3]
- DP-2 (N-oxide): An N-oxide of the piperazine ring.[3]

Note: The precise structures for all 16 metabolites identified in in-vitro and in-vivo studies are not all publicly available in the reviewed literature.

Comparative Data of Brexpiprazole and its Major Oxidative Metabolite

The following table summarizes the available pharmacokinetic parameters for brexpiprazole and its major oxidative metabolite, DM-3411, in humans. This data highlights the significant exposure of the S-oxide metabolite in plasma.



Parameter	Brexpiprazole	DM-3411 (S-oxide)	Reference
Cmax (ng/mL)	Dose-proportional	Lower than Brexpiprazole	[8]
AUC24h (ng·h/mL)	Dose-proportional	50-80% of Brexpiprazole	[1]
t1/2 (hours)	52-92	Not explicitly stated	[1]
Pharmacological Activity	Active	Not considered to contribute significantly to therapeutic effects	[9][10]

Experimental Protocols

Detailed methodologies are essential for the accurate identification and quantification of brexpiprazole and its metabolites. Below are summaries of typical experimental protocols cited in the literature.

In Vitro Metabolite Profiling[3][4][11]

- Incubation: Brexpiprazole is incubated with human or rat liver microsomes or S9 fractions at 37°C.
- Cofactors: The incubation mixture typically contains NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP450 activity.
- Sample Preparation: The reaction is quenched with a solvent like acetonitrile to precipitate proteins. The supernatant is then collected for analysis.

In Vivo Metabolite Identification[3][11]

- Dosing: Brexpiprazole is administered to animal models, such as Sprague-Dawley rats.
- Sample Collection: Biological matrices like plasma, urine, and feces are collected at various time points.



• Sample Preparation: Samples are processed to extract the drug and its metabolites, often involving protein precipitation followed by solid-phase extraction or liquid-liquid extraction.

Analytical Instrumentation

- LC-MS/MS for Quantification:[11]
 - Chromatography: Reversed-phase chromatography is commonly used with a C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm).
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., 0.05% formic acid in acetonitrile) is typical.
 - Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for sensitive and specific detection.
 - MRM Transitions:
 - Brexpiprazole: m/z 434.17 → 273.06
 - DM-3411: m/z 450.30 → 203.00
 - Key MS Parameters:
 - Desolvation Temperature: ~600 °C
 - Capillary Voltage: ~2.0 kV
 - Cone Voltage: ~30 V
 - Collision Energy: ~25 eV
- High-Resolution MS (QTOF-MS) for Structural Elucidation:[3][12]
 - This technique provides accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions and aiding in the identification of unknown metabolites.

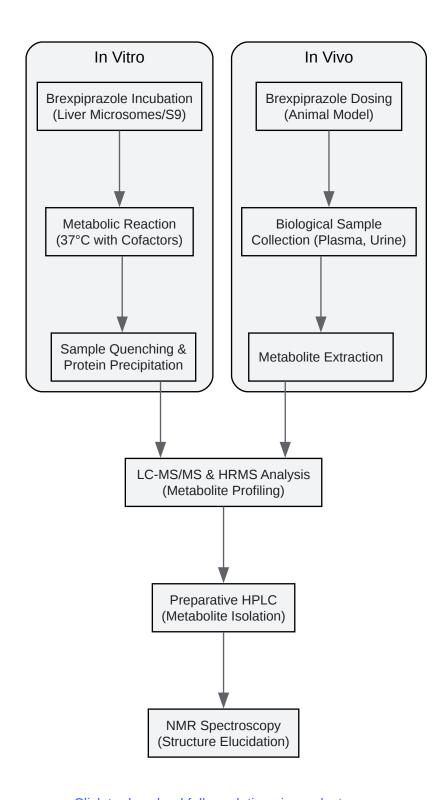


- Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation:[3]
 [13]
 - Sample Preparation: Metabolites are isolated and purified, typically using preparative HPLC.
 - NMR Experiments: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR
 experiments are performed to unambiguously determine the chemical structure and
 stereochemistry of the metabolites.

Visualizations

Experimental Workflow for Metabolite Identification



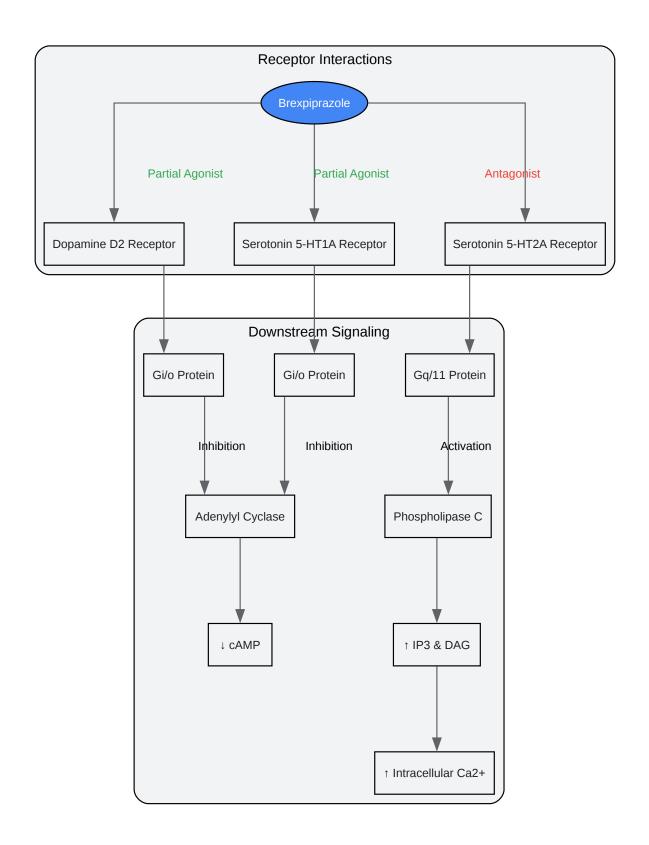


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Caption: Workflow for in vitro and in vivo metabolite identification.

Brexpiprazole Signaling Pathways





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Caption: Brexpiprazole's primary signaling pathways.



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